molecular formula C11H11Cl3O2 B14327021 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- CAS No. 106002-36-2

1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-

Cat. No.: B14327021
CAS No.: 106002-36-2
M. Wt: 281.6 g/mol
InChI Key: MCGOCWYKGYIDQA-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a chloromethyl group and a dichlorophenyl group, making it a highly chlorinated molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The chloromethyl group is introduced through a chloromethylation reaction, which involves the reaction of the dioxolane intermediate with formaldehyde and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-2-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-difluorophenyl)-2-methyl-: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.

Uniqueness

1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its stability and resistance to degradation, making it a valuable compound for various applications.

Properties

CAS No.

106002-36-2

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H11Cl3O2/c1-11(15-6-8(5-12)16-11)9-3-2-7(13)4-10(9)14/h2-4,8H,5-6H2,1H3

InChI Key

MCGOCWYKGYIDQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCl)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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